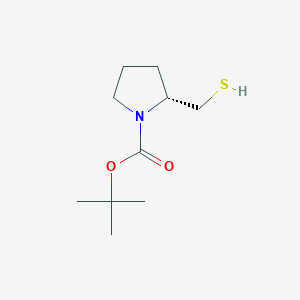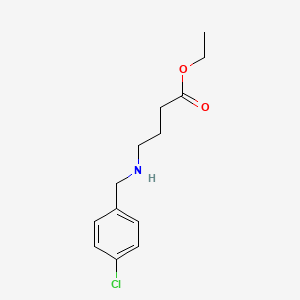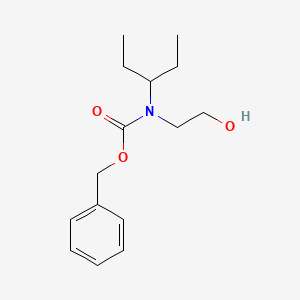
Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a pentan-3-yl group attached to the carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-hydroxyethylamine and pentan-3-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
化学反応の分析
Types of Reactions
Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are commonly used.
Major Products Formed
Oxidation: Formation of benzyl (2-oxoethyl)(pentan-3-yl)carbamate.
Reduction: Regeneration of this compound.
Substitution: Formation of substituted benzyl carbamates depending on the nucleophile used.
科学的研究の応用
Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily removed under mild conditions, making it useful in multi-step synthesis.
Biology: Studied for its potential as an enzyme inhibitor. Carbamates are known to inhibit cholinesterase enzymes, which are important in neurotransmission.
Medicine: Investigated for its potential use in drug delivery systems. The hydroxyethyl group can be modified to attach various drug molecules, allowing for targeted delivery.
Industry: Used in the production of polymers and resins. The carbamate group can undergo polymerization reactions, leading to the formation of high-performance materials.
作用機序
The mechanism of action of Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the carbamate group forms a covalent bond with the active site of the enzyme, leading to its inactivation. This interaction is reversible, and the enzyme activity can be restored by hydrolysis of the carbamate bond. The hydroxyethyl and pentan-3-yl groups provide additional binding interactions, enhancing the specificity and potency of the compound.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Lacks the hydroxyethyl and pentan-3-yl groups, making it less versatile in terms of chemical modifications.
Ethyl carbamate: Contains an ethyl group instead of the benzyl group, resulting in different chemical properties and reactivity.
Phenyl carbamate: Contains a phenyl group instead of the benzyl group, leading to different binding interactions and biological activity.
Uniqueness
Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate is unique due to the presence of both hydroxyethyl and pentan-3-yl groups. These groups provide additional functional sites for chemical modifications, making it a versatile compound for various applications. The combination of these groups also enhances its binding interactions with molecular targets, leading to improved specificity and potency.
特性
分子式 |
C15H23NO3 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC名 |
benzyl N-(2-hydroxyethyl)-N-pentan-3-ylcarbamate |
InChI |
InChI=1S/C15H23NO3/c1-3-14(4-2)16(10-11-17)15(18)19-12-13-8-6-5-7-9-13/h5-9,14,17H,3-4,10-12H2,1-2H3 |
InChIキー |
KYXZAAUPGLNWJD-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)N(CCO)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13499527.png)
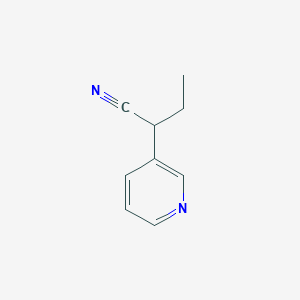


![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
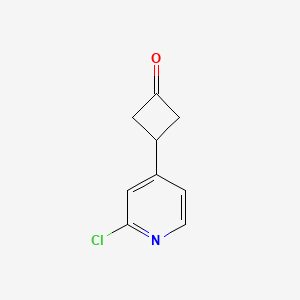
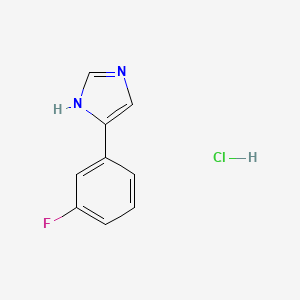
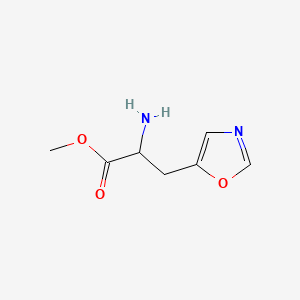
![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)

![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)
